alpha-d-Xylofuranose
Description
Configurational and Stereochemical Context of D-Xylose Furanose Forms
The cyclization of the open-chain form of D-xylose results in the formation of a new chiral center at the anomeric carbon (C-1). mgcub.ac.in This leads to the existence of two anomers, designated as alpha (α) and beta (β), which are diastereomers of each other. mgcub.ac.in In the context of furanose rings, these are specifically named alpha-D-xylofuranose and beta-D-xylofuranose. The distinction between the α and β anomers is based on the stereochemical orientation of the hydroxyl group at the anomeric carbon. brainly.com
Academic Relevance of Furanose Carbohydrates in Organic Chemistry and Biochemistry
Furanose carbohydrates, though often less abundant in solution than their pyranose counterparts for many sugars, hold significant academic and biological importance. wikipedia.orgfiveable.me Their five-membered ring structure imparts distinct chemical and physical properties that are crucial in various contexts. fiveable.me
In the realm of organic chemistry, the study of furanoses provides valuable insights into the principles of stereochemistry, conformational analysis, and the reactivity of cyclic hemiacetals. researchgate.net The inherent ring strain and flexibility of the furanose ring, compared to the more stable chair conformation of pyranoses, lead to different reaction kinetics and product distributions in chemical syntheses. fiveable.me The conversion between furanose and pyranose forms is a fundamental aspect of carbohydrate chemistry. fiveable.me
From a biochemical perspective, furanose rings are integral components of essential biomolecules. fiveable.me For instance, the sugar-phosphate backbone of ribonucleic acid (RNA) is built from ribose in its furanose form. fiveable.me Furanoses are also involved in glycosylation reactions, where they are attached to proteins and lipids, playing critical roles in cell signaling and recognition processes. fiveable.me Furthermore, derivatives of furanose sugars, such as 5-deoxy-5-methylthio-xylofuranose found in the lipoarabinomannan of mycobacteria, are subjects of research for their potential roles in immune responses. acs.orgnih.gov The unique structural features of furanoses make them important targets in the development of new therapeutic agents and diagnostic tools. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449524 | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14795-83-6 | |
| Record name | alpha-D-Xylofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014795836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-XYLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIR2X7M356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Alpha D Xylofuranose and Its Derivatives
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods leverage the high selectivity of enzymes to perform specific transformations on chemically synthesized intermediates, often overcoming challenges associated with traditional protecting group chemistry.
Lipase-Catalyzed Esterification for Monosaccharide Fatty Acid Esters
The enzymatic synthesis of sugar fatty acid esters, which are valuable non-ionic surfactants, is a prominent example of chemo-enzymatic strategy. asianpubs.orgasianpubs.orgekb.eg Lipases are frequently employed for the esterification of D-xylose due to their ability to catalyze reactions under mild conditions and with high regioselectivity, avoiding the formation of colored byproducts often seen in chemical synthesis. asianpubs.orgresearchgate.net
The lipase (B570770) from Candida antarctica B (CALB) is a widely used and effective biocatalyst for producing xylose esters. asianpubs.orgekb.eg Studies have shown that immobilized CALB can achieve high conversion rates in the esterification of D-xylose with various fatty acids in organic solvents. For instance, in the synthesis of xylose laurate, immobilized CALB yielded conversions as high as 65-67% in ethyl methyl ketone. asianpubs.org Similarly, Porcine Pancreatic Lipase (PPL), especially when immobilized, has demonstrated comparable catalytic activity to CALB. asianpubs.org
The choice of fatty acid and reaction conditions significantly influences the outcome of the esterification. Research has explored the use of different fatty acids as acyl donors, such as lauric acid and stearic acid, and optimized parameters like temperature and biocatalyst concentration to enhance reaction yields. asianpubs.org For example, the synthesis of xylose palmitate ester using CALB in ethyl methyl ketone at 60°C with a 1:1 molar ratio of xylose to palmitic acid has been successfully demonstrated. ekb.eg Furthermore, the reusability of immobilized lipases is a key advantage, making the process more economically viable. ekb.eg
| Lipase | Acyl Donor | Solvent | Max. Conversion (%) | Reference |
| Immobilized Candida antarctica B (CALB) | Lauric Acid | Ethyl methyl ketone | 67 | asianpubs.org |
| Immobilized Porcine Pancreatic Lipase (PPL Im) | Lauric Acid | Ethyl methyl ketone | 63 | asianpubs.org |
| Candida antarctica lipase B (CAL B) | Palmitic Acid | Ethyl methyl ketone | Not specified | ekb.eg |
| Novozym 435 | Caproic Acid | DMSO/acetone | 64 | researchgate.net |
In some approaches, a protected form of xylose, 1,2-O-isopropylidene-α-D-xylofuranose, is used as the substrate for lipase-catalyzed esterification with various fatty acids. researchgate.netresearchgate.net This strategy allows for the regioselective acylation at the primary hydroxyl group. Subsequent removal of the isopropylidene protecting group yields the desired 5-O-acyl-D-xylofuranoses. researchgate.net Lipases such as Mucor miehei lipase have been successfully used for this purpose. researchgate.net
Another key application of lipases in the chemo-enzymatic synthesis of α-D-xylofuranose derivatives is in the selective acetylation or deacetylation of complex intermediates. For example, Lipozyme® TL IM has been used for the exclusive diastereoselective acetylation of the 4-C-hydroxymethyl group in 3-azido-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose, a crucial step in the synthesis of spirooxetano-xylonucleosides. benthamscience.com This enzyme has also been shown to selectively deacetylate one of the two diastereotopic acetoxy groups in a diacetoxy-azido-xylofuranose derivative. rsc.org
Chemical Synthesis Strategies
Purely chemical methods for the synthesis of α-D-xylofuranose and its derivatives rely heavily on protecting group chemistry and stereocontrolled glycosylation reactions to achieve the desired structures with high purity and yield.
Protecting Group Chemistry in alpha-D-Xylofuranose Synthesis
The strategic use of protecting groups is fundamental to the chemical synthesis of α-D-xylofuranose derivatives, enabling regioselective modifications of its various hydroxyl groups.
A cornerstone intermediate in xylofuranose (B8766934) chemistry is 1,2-O-isopropylidene-α-D-xylofuranose. chemimpex.com This compound serves as a versatile starting material for a multitude of derivatives because the isopropylidene group protects the C-1 and C-2 hydroxyls, leaving the hydroxyl groups at C-3 and C-5 available for further functionalization. chemimpex.comnih.gov
The synthesis of 1,2-O-isopropylidene-α-D-xylofuranose is typically achieved from D-xylose in a one-pot reaction. nih.gov This process involves the sulfuric acid-catalyzed acetalation of D-xylose with acetone, followed by a partial hydrolysis step with aqueous sodium carbonate, which is added directly to the crude reaction mixture. nih.govresearchgate.net This efficient procedure can yield the crystalline product in high yields, around 80-87%. nih.govresearchgate.net This intermediate is crucial for synthesizing more complex molecules, including C-glycosides, benzimidazole (B57391) nucleosides, and various chiral boronate esters. researchgate.net
From 1,2-O-isopropylidene-α-D-xylofuranose, a variety of other protected intermediates can be prepared. Selective tosylation of the primary 5-hydroxyl group is a common strategy. nih.gov This is typically accomplished by reacting 1,2-O-isopropylidene-α-D-xylofuranose with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. nih.govrsc.org The resulting 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose is a key intermediate for introducing other functionalities at the C-5 position or for forming cyclic structures. nih.govrsc.org For instance, intramolecular cyclization of this tosylated derivative can lead to the formation of 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose. rsc.org
Benzylation is another important protection strategy. For example, 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose is a useful intermediate. molaid.com The synthesis of various benzylated and tosylated furanose 2-sulfonates, which are key intermediates for producing 1,2-anhydrofuranose benzyl (B1604629) ethers, has also been reported. researchgate.net These reactions are often carried out under phase transfer conditions. researchgate.net Furthermore, the synthesis of 3-O-benzyl and 3-O-dodecyl-1,2-O-isopropylidene xylofuranoses has been described as part of the pathway to guanidino xylofuranose derivatives. chemrxiv.org
Stereocontrolled Glycosylation Reactions for alpha-Xylofuranosides
The formation of the glycosidic bond with controlled stereochemistry is a significant challenge in carbohydrate chemistry. The synthesis of 1,2-cis-furanosidic linkages, such as those in α-xylofuranosides, is particularly difficult to achieve with high stereoselectivity. nih.gov
Recent advances have focused on the use of conformationally restricted glycosyl donors to direct the stereochemical outcome of the glycosylation. nih.gov One successful approach involves the use of a thioglycoside donor bearing a 2,3-O-xylylene protecting group. nih.govacs.org This rigid protecting group locks the furanose ring into a conformation that favors the formation of the α-glycoside. nih.govresearchgate.net
The optimization of glycosylation conditions using such donors has been extensively studied. For example, reacting p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside with various glycosyl acceptors in the presence of N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf) in diethyl ether has been shown to produce the desired α-xylofuranosides in high yields and with excellent α-selectivity. nih.gov Computational studies support the hypothesis that the xylylene protecting group leads to an electrophilic intermediate conformation that sterically favors attack from the α-face. nih.gov
| Donor | Acceptor | Promoter System | Solvent | α:β Ratio | Reference |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-d-galactopyranose | NIS/AgOTf | Diethyl ether | 9.5:1 | nih.gov |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | Diethyl ether | >17.7:1 | nih.gov |
Other strategies for stereocontrolled glycosylation include the use of 1,2-anhydrofuranoses as glycosyl donors. researchgate.net These strained cyclic ethers can react with nucleophiles to form 1,2-trans-linked glycofuranosides. researchgate.net The choice of solvent can also play a role in the stereoselectivity of glycosylation reactions, with ethereal solvents sometimes favoring the formation of α-glycosides. cdnsciencepub.com
Investigation of Conformationally Restricted Donors
A successful approach to achieving high α-selectivity in xylofuranosylation involves the use of conformationally restricted glycosyl donors. By locking the furanose ring into a specific conformation, the trajectory of the incoming nucleophile (the acceptor) can be directed to favor the formation of the alpha-anomer.
One notable example is the use of a 2,3-O-xylylene-protected xylofuranosyl thioglycoside donor. researchgate.netlibretexts.org This protecting group bridges the O-2 and O-3 positions, effectively locking the furanose ring and influencing the conformation of the reactive intermediate formed during glycosylation. researchgate.net Computational studies suggest that this conformational restriction leads to an electrophilic intermediate that preferentially reacts to form the α-glycoside. researchgate.netlibretexts.org The synthesis of these donors begins with the multi-step preparation of a trityl-protected xylofuranose intermediate from D-xylose. researchgate.net This intermediate is then reacted with α,α′-dibromo-o-xylene to install the xylylene group. researchgate.net
Factors Influencing alpha-Selectivity in Glycosylation
Several factors beyond the use of conformationally restricted donors can influence the stereochemical outcome of glycosylation reactions to favor the α-anomer. The choice of protecting groups on the glycosyl donor, the nature of the glycosyl acceptor, and the reaction conditions all play a crucial role.
Protecting Groups: The electronic properties of protecting groups on the glycosyl donor can significantly impact selectivity. For instance, when using the 2,3-O-xylylene-protected thioglycoside donor, placing an electron-withdrawing acetyl group at the O-5 position resulted in significantly higher α-selectivity compared to an electron-donating p-methoxybenzyl group at the same position. molaid.com This observation is somewhat counterintuitive, as a more electron-rich donor would theoretically be expected to be more selective if the reaction proceeds through an oxocarbenium ion intermediate. molaid.com
Glycosyl Acceptor: The reactivity and steric bulk of the glycosyl acceptor also affect the α:β ratio of the product. Less reactive nucleophiles tend to show higher α-selectivity. wikipedia.org For example, glycosylation with mannopyranoside acceptors having a free C-4 hydroxyl group can proceed with excellent α-stereoselectivity. molaid.com
Reaction Conditions: Optimization of reaction conditions is key. For the 2,3-O-xylylene-protected donor, optimal conditions were found to be the use of 1.7 equivalents of the donor with 1.0 equivalent of the acceptor in the presence of N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) in diethyl ether at room temperature. molaid.com Interestingly, for this specific system, the reaction concentration and the anomeric configuration of the thioglycoside donor itself did not have a substantial effect on the yield or selectivity. molaid.com The temperature is also a critical parameter, with lower temperatures often favoring stereoelectronic control via SN2-type pathways. wikipedia.org
Derivatization at Specific Hydroxyl Positions
The functionalization of the hydroxyl groups at various positions on the xylofuranose ring allows for the synthesis of a wide array of derivatives with tailored properties.
Oxidative Cleavage and Subsequent Reductions
A common strategy for modifying the C-5 position involves the oxidative cleavage of a vicinal diol precursor. This method provides access to an aldehyde functionality, which can then be reduced to a primary alcohol, serving as a versatile intermediate.
For example, a 1,2-O-isopropylidene-3-O-substituted-α-D-glucofuranose derivative can be used as a starting material. The selective deprotection of the 5,6-O-isopropylidene group yields a vicinal diol. arkat-usa.org This diol is then subjected to oxidative cleavage, typically using sodium periodate (B1199274) (NaIO₄), to break the C4-C5 bond of the original glucose structure, which corresponds to the C-C bond between the hydroxyl-bearing carbons, yielding a C-5 aldehyde on the resulting xylofuranose scaffold. arkat-usa.orgnih.gov This reaction is a powerful tool for converting vicinal diols into two carbonyl compounds. ucalgary.capearson.com The resulting aldehyde can then be reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). arkat-usa.orgnih.gov This newly formed primary alcohol at the C-5 position is a key intermediate for further functionalization. arkat-usa.org
Introduction of Diverse Functional Groups (e.g., aminoalkyl, aryl, guanidino)
The versatile intermediates generated through methods like oxidative cleavage can be used to introduce a variety of functional groups onto the xylofuranose ring.
Aminoalkyl Groups: 5-Deoxy-5-N,N-dialkylamino or -N-monoalkylamino-α-D-xylofuranose derivatives can be prepared from D-xylose. The primary hydroxyl group at C-5 can be converted to a good leaving group, such as a tosylate, which is then displaced by various primary or secondary amines to introduce the aminoalkyl functionality. ucalgary.ca This approach has been used to synthesize a series of derivatives with different amino substituents. ucalgary.ca
Aryl Groups: Aryl groups can be introduced through the formation of boronate esters. For instance, chiral aryl boronate esters of 1,2-O-isopropylidene-α-D-xylofuranose have been synthesized by reacting the diol of the protected xylofuranose with various arylboronic acids. libretexts.orgresearchgate.net
Guanidino Groups: Guanidino groups can be installed at the C-5 position. This is typically achieved by first introducing an azide (B81097) at C-5. The 5-azido xylofuranose precursor then undergoes reduction to the corresponding amine, followed by guanidinylation. nih.govacs.org A common guanidinylating reagent is N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine. nih.govacs.orgmasterorganicchemistry.com This one-pot, two-step procedure of reduction and guanidinylation has been successfully applied to various 3-O-substituted 5-azido xylofuranose derivatives to yield the desired 5-guanidino products. nih.govacs.org
Preparation of Deoxysugar Derivatives
Deoxysugars, where a hydroxyl group is replaced by a hydrogen atom, are components of many bioactive natural products. acs.org Various methods exist for their preparation from xylofuranose precursors.
A common strategy involves the radical deoxygenation of a hydroxyl group. For example, to synthesize a 3-deoxy derivative, the hydroxyl group at C-3 of 1,2-O-isopropylidene-α-L-xylofuranose can be selectively protected at other positions (e.g., 5-O-benzoylation) and then subjected to radical deoxygenation. researchgate.net Another approach involves the reduction of an intermediate ketone. For instance, a 3-keto sugar derivative can be prepared by oxidation of the C-3 hydroxyl group. The corresponding oxime can then be reduced with lithium aluminium hydride to yield a 3-amino-3-deoxy derivative, which can be further modified. nih.gov Deoxygenation at the C-5 position can be accomplished by converting the primary hydroxyl group into a leaving group, such as an iodide, which can then be used in subsequent reactions to form the deoxy sugar. researchgate.net
Ring-Opening Polymerization of Anhydro-Xylofuranose Derivatives
Anhydro-xylofuranose derivatives are valuable monomers for the synthesis of polysaccharide mimics through ring-opening polymerization (ROP). This technique allows for the creation of synthetic carbohydrate polyethers with controlled structures.
The polymerization of 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose, an oxetane (B1205548) derivative of xylose, has been investigated using both cationic and anionic initiators. researchgate.netcapes.gov.brnih.gov
Cationic ROP: Cationic polymerization, using initiators like phosphorus pentafluoride (PF₅) or boron trifluoride etherate (BF₃·OEt₂), can produce a highly regioregular [3→5]-xylan mimic. researchgate.netcapes.gov.brnih.gov However, this method often lacks control over the degree of polymerization. capes.gov.br
Anionic ROP: Anionic ROP of the same monomer has also been explored. While early attempts with anionic initiators were unsuccessful, more recent studies have shown that using potassium tert-butoxide (KOtBu) in the presence of 18-crown-6 (B118740) can facilitate polymerization at elevated temperatures (e.g., 120 °C), yielding polymers with narrower dispersities. capes.gov.br
Furthermore, the ring-opening polymerization of other anhydro-xylofuranose derivatives, such as silylated 1,5-anhydro-β-D-xylofuranose, has been used to synthesize stereoregular (1→5)-α-D-xylofuranans. These polymers can be further derivatized, for example, by glycosylation to create branched structures or by sulfation to impart biological activities like blood anticoagulation. The polymerization of 1,4-anhydro-3-azido-2-O-tert-butyldimethylsilyl-3-deoxy-α-d-xylopyranose (which can be considered a 1,5-anhydro-β-d-xylofuranose derivative) provides a route to stereoregular (1→5)-α-d-xylofuranans containing an azido (B1232118) group, which can be subsequently reduced to an amino group and acetylated. nih.gov
Below is a table summarizing the polymerization of anhydro-xylofuranose derivatives.
| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer | Reference |
| 3,5-Anhydro-1,2-O-isopropylidene-α-D-xylofuranose | Cationic ROP | PF₅ or BF₃·OEt₂ | Regioregular [3→5]-xylan mimic | capes.gov.br, nih.gov |
| 3,5-Anhydro-1,2-O-isopropylidene-α-D-xylofuranose | Anionic ROP | KOtBu / 18-crown-6 | Poly(D-1) with controlled molar mass | capes.gov.br |
| 1,5-Anhydro-2,3-di-O-(tert-butyldimethylsilyl)-β-D-xylofuranose | ROP | PF₅ or SbCl₅ | Stereoregular (1→5)-α-D-xylofuranan | , |
| 1,4-Anhydro-3-azido-2-O-tert-butyldimethylsilyl-3-deoxy-α-d-xylopyranose | ROP | Lewis Acids (e.g., BF₃·OEt₂) | Stereoregular azido-containing (1→5)-α-d-xylofuranan | nih.gov |
Advanced Structural Elucidation and Conformational Analysis of Alpha D Xylofuranose Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural determination of alpha-D-xylofuranose derivatives. These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, including carbohydrates. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide extensive data on the connectivity and stereochemistry of this compound derivatives.
¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H NMR spectra offer insights into the stereochemical environment of each proton. For instance, the coupling constant between the anomeric proton (H-1) and H-2 can help distinguish between α and β anomers in furanose systems. researchgate.net ¹³C NMR provides a distinct signal for each carbon atom, with the chemical shift of the anomeric carbon (C-1) being particularly informative. researchgate.nethmdb.ca Data for protected derivatives, such as 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose, are well-documented. chemicalbook.comchemicalbook.com
Interactive Table: NMR Data for Selected this compound Derivatives Click on the headers to sort the data.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 1,2-O-Isopropylidene-alpha-D-xylofuranose | ¹H | - | Data available but specific shifts vary with full structure and solvent. chemicalbook.com |
| 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose | ¹H | CDCl₃ | Specific peak assignments available in spectral databases. chemicalbook.com |
| 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose | ¹³C | CDCl₃ | Specific peak assignments available in spectral databases. chemicalbook.com |
| 5-Guanidino-xylofuranose derivative | ³¹P | - | Spectra referenced according to IUPAC recommendations. chemrxiv.org |
2D NMR Techniques:
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is vital for determining the relative stereochemistry and preferred conformation of the furanose ring and its substituents. The presence or absence of cross-peaks between specific protons provides direct evidence for their spatial proximity. researchgate.net
³¹P NMR: For phosphorylated derivatives of this compound, ³¹P NMR spectroscopy is essential. The chemical shift of the phosphorus signal provides information about its oxidation state and chemical environment, confirming the successful installation of phosphate or phosphonate groups. chemrxiv.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound derivatives, IR spectra are characterized by specific absorption bands. A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (O-H) stretching vibrations. mdpi.com Strong absorptions between 2850-3000 cm⁻¹ correspond to C-H stretching of the alkyl groups. The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of signals including C-O stretching and C-C stretching vibrations, which are characteristic of the carbohydrate structure. mdpi.com
Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Carbonyl (C=O) (in oxidized derivatives) | Stretching | ~1700 - 1750 |
| Carbon-Oxygen (C-O) | Stretching | 1000 - 1300 |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound derivatives, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the derivative. spectrabase.com
HRMS: High-Resolution Mass Spectrometry measures the m/z value with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. nist.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further help in structural elucidation by revealing how the molecule breaks apart.
X-ray Crystallography for Absolute Configuration and Conformation
While NMR provides conformational information in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including the absolute configuration and the precise conformation of the furanose ring. This technique provides exact bond lengths, bond angles, and torsional angles. For chiral molecules like this compound derivatives, X-ray crystallography is the definitive method for confirming the stereochemistry at each chiral center. Although obtaining suitable crystals can be challenging, the resulting three-dimensional structure is invaluable for understanding molecular interactions and validating computational models. The synthesis of complex derivatives, such as those used as precursors for HIV protease inhibitors, often relies on X-ray crystallography to confirm the structure of key intermediates. mdpi.com
Computational and Theoretical Studies of Conformation and Reactivity
Computational chemistry provides powerful insights into the conformational landscape and reactivity of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the structure and energy of different conformers of this compound and its reaction intermediates. nih.govnih.govarxiv.orgresearchgate.net
Many important reactions of carbohydrates, such as glycosylations, proceed through transient, high-energy intermediates known as oxacarbenium ions. wiley-vch.denih.govresearchgate.net The furanosyl oxocarbenium ion derived from this compound is a key intermediate whose conformation dictates the stereochemical outcome of the reaction.
Computational studies have shown that the five-membered ring of a furanosyl oxocarbenium ion is not planar and adopts specific low-energy envelope or twist conformations. wiley-vch.de The facial selectivity of an incoming nucleophile (i.e., whether it attacks from the α- or β-face) is determined by the relative stability of these conformers and the steric hindrance presented by the substituents on the ring. nih.govresearchgate.net By mapping the potential energy surface, theoretical models can predict the preferred reaction pathways and the resulting product distribution (e.g., the ratio of α- to β-glycosides), which is crucial for planning stereoselective syntheses. wiley-vch.de
Non-Bonding Electrostatic Interactions and Anomeric Effects
Non-bonding interactions in these furanose structures include dipole-dipole interactions, hydrogen bonding, and van der Waals forces. nih.gov A quantum chemical investigation of hydrogen-bonded complexes between xylofuranose (B8766934) and water revealed that electrostatic and exchange interactions are the most significant contributors to the total interaction energy. ias.ac.in In this compound-water complexes, the water molecule interacts with the ring oxygen atom and the neighboring hydroxyl group. ias.ac.in This highlights the crucial role of hydrogen bonding in stabilizing certain conformations, particularly in aqueous solutions. The hydroxyl groups within the xylofuranose derivatives themselves can act as hydrogen bond donors and acceptors, leading to intramolecular hydrogen bonds that can lock the furanose ring into specific conformations. rsc.org
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) to adopt an axial-like orientation, which is counterintuitive to steric considerations. wikipedia.orgscripps.edu This effect is not limited to pyranose rings and plays a critical role in the conformational analysis of furanosides. The anomeric effect is generally explained by two main theories: dipole minimization and hyperconjugation. wikipedia.orgdypvp.edu.in
Dipole Minimization : This theory posits that an axial-like orientation of an electronegative substituent at the anomeric center results in a smaller net dipole moment compared to the equatorial-like orientation. In the equatorial-like position, the dipole of the exocyclic C1-O bond and the dipole of the endocyclic ring oxygen are partially aligned, leading to repulsion. An axial-like arrangement opposes these dipoles, resulting in a more stable, lower-energy state. wikipedia.orgdypvp.edu.in
Hyperconjugation : A more widely accepted explanation involves a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen (O4) and the antibonding (σ*) orbital of the C1-substituent bond. dypvp.edu.in This overlap is maximized when the substituent is in an axial-like position (anti-periplanar to the lone pair), leading to electron delocalization and stabilization of the molecule. wikipedia.org
In furanose systems, both an endo-anomeric effect (involving the ring oxygen) and an exo-anomeric effect (involving the orientation of the aglycone group) are significant. Computational studies on furanoses have estimated the stabilizing energy of these effects. nih.gov The polarity of the solvent can also modulate the anomeric effect; polar solvents can weaken the effect due to the stabilization of the more polar equatorial-like conformer. youtube.com
Table 1: Estimated Stabilization Energies of Anomeric Effects in Furanosides
| Effect | Description | Estimated Stabilization Energy (kcal/mol) |
| Endo-Anomeric Effect | Stabilization from the interaction between the ring oxygen's lone pair and the C1-O σ* orbital. | ~3.2 |
| Exo-Anomeric Effect | Stabilization of the gauche orientation of the C1-O aglycone bond relative to the C1-O4 bond. | ~4.0 |
Data derived from computational studies on furanose models. nih.gov
Conformational Equilibria in Solution (e.g., Chair, Boat, Twisted Conformations)
Unlike six-membered pyranose rings that predominantly adopt stable chair conformations, the five-membered furanose ring of this compound is significantly more flexible. researchgate.net It does not exist in chair or boat forms; instead, its conformational landscape is described by a continuous interconversion of multiple low-energy envelope (E) and twist (T) conformations. nih.govresearchgate.net This dynamic equilibrium is often visualized using a pseudorotational wheel, where each point on the wheel represents a unique ring pucker conformation. acs.org
The envelope (E) conformation is characterized by four coplanar ring atoms, with the fifth atom displaced out of the plane. A twist (T) conformation has two adjacent atoms displaced on opposite sides of the plane formed by the other three ring atoms. acs.org There are ten possible envelope and ten possible twist conformations for a furanose ring. acs.org The energy barriers for interconversion between these puckered states are very low, often less than 0.5 kcal/mol, meaning that in solution, furanosides exist as a dynamic equilibrium of multiple conformers rather than a single, static structure. nih.gov
The specific equilibrium distribution of these conformers is sensitive to the substitution pattern on the ring and the nature of the solvent. The orientation of bulky substituents and the presence of intramolecular hydrogen bonds can shift the equilibrium to favor certain puckered states. nih.gov For instance, eclipsed interactions between hydroxyl groups at C2 and C3 can disfavor certain conformations. nih.gov
Modern research employs a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry to elucidate these complex equilibria. doi.org NMR techniques, particularly the measurement of 3JH,H coupling constants, provide experimental data that reflects the time-averaged conformation in solution. Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are used to calculate the relative energies of the various envelope and twist conformers, predicting which are the most stable. nih.gov Studies on related furanosides, such as galactofuranosides, show that different computational methods can predict slightly different energy hierarchies, but they consistently reveal that several conformers lie within a narrow energy range. nih.gov For example, calculations on a propyl-galactofuranoside showed that the C3-exo conformer was energetically preferable, but the energy difference compared to other conformers was small, confirming the flexible nature of the furanoside ring. nih.gov
Table 2: Example of Calculated Relative Energies for Furanoside Conformers
| Conformer | Computational Method | Relative Energy (kcal/mol) |
| C3-exo | B3LYP-D3/6-311+G(d,p) | 0.00 |
| O4-exo | B3LYP-D3/6-311+G(d,p) | 0.40 |
| C3-exo | B2PLYP-D3/6-311+G(d,p) | 0.00 |
| O4-exo | B2PLYP-D3/6-311+G(d,p) | 0.90 |
| C3-exo | RI-MP2/cc-pVTZ | 0.00 |
| O4-exo | RI-MP2/cc-pVTZ | 0.20 |
This table presents illustrative data for propyl-galactofuranoside conformers, demonstrating the small energy differences typical for furanose rings. The lowest energy conformer for each method is set to 0.00 kcal/mol. nih.gov
Applications in Asymmetric Synthesis and Materials Science
alpha-D-Xylofuranose as a Chiral Building Block
In asymmetric synthesis, a chiral building block is a molecule sourced from the "chiral pool" that is incorporated into a new, larger molecule, transferring its stereochemical information to the final product. acs.orgwikipedia.org α-D-Xylofuranose, readily available from D-xylose, serves this purpose effectively. Its furanose ring structure and multiple hydroxyl groups can be selectively modified to create a wide array of complex chiral molecules.
The stereochemically defined structure of α-D-xylofuranose is a powerful tool for the synthesis of complex carbohydrates and modified nucleosides, many of which exhibit significant biological activity. wikipedia.orgacs.org Researchers have utilized α-D-xylofuranose and its derivatives to construct specific glycosidic linkages and to synthesize nucleoside analogues with potential therapeutic applications. wikipedia.orgresearchgate.net
For instance, a key intermediate derived in four steps from D-xylose has been used to stereoselectively synthesize the α-D-xylofuranosyl-(1→4)-α-D-mannopyranose linkage. nih.gov This specific disaccharide structure is a core component of mycobacterial lipoarabinomannan (LAM), highlighting the role of xylofuranose (B8766934) in creating biologically relevant complex carbohydrates. nih.gov
Furthermore, α-D-xylofuranose serves as a precursor for a variety of nucleoside analogues. wikipedia.orgresearchgate.net Synthetic routes have been developed to produce 4'-thionucleosides and 5-guanidino xylofuranose derivatives. wikipedia.orgresearchgate.net These modified nucleosides are of interest because they can be resistant to phosphorolysis and may possess useful biological activities, including antiproliferative effects on cancer cells. wikipedia.orgresearchgate.net The synthesis often begins with D-xylose, which is converted to a xylofuranose derivative that then undergoes further reactions, such as ring contraction or condensation with a nucleobase, to yield the target nucleoside. wikipedia.org
| Starting Material | Derivative Class | Specific Derivative Example | Significance/Application | Reference |
|---|---|---|---|---|
| D-Xylose | Carbohydrate | α-D-xylofuranosyl-(1→4)-α-D-mannopyranose | Core structure in mycobacterial lipoarabinomannan (LAM) | nih.gov |
| D-Xylose | Nucleoside Analogue | 9-(4-thio-D-xylofuranosyl)adenine | Potential biological activity, resistant to phosphorolysis | wikipedia.org |
| 1,2-O-isopropylidene glucofuranose derivatives | Nucleoside Analogue | 3-O-dodecyl (N-Boc)guanidino xylofuranose | Antiproliferative activities in cancer cells | researchgate.net |
| D-Xylose | Thiosugar | 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose | Precursor for antithrombotic agents | researchgate.net |
Beyond its direct incorporation, α-D-xylofuranose is a versatile precursor for the synthesis of other sugar derivatives through various chemical transformations. Its structure can be manipulated to alter ring size, introduce new functional groups, or change stereochemistry, leading to a diverse range of carbohydrate structures.
A notable example is the conversion of D-xylose, via 1,2-O-isopropylidene-α-D-xylofuranose, into 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose. researchgate.net This transformation involves protecting group chemistry and subsequent methanolysis, acetylation, and acetolysis to convert the five-membered furanose ring into a six-membered pyranose ring with a sulfur atom incorporated. researchgate.net This demonstrates the utility of xylofuranose as a starting point for accessing different classes of sugar analogues. Additionally, synthetic strategies have been developed to transform D-sugar derivatives into other important sugars, such as 2-deoxy-L-ribose, through radical reactions. wikipedia.org These transformations underscore the value of α-D-xylofuranose as a foundational molecule for accessing a broad spectrum of rare and modified sugars.
This compound Derivatives as Chiral Auxiliaries and Catalysts in Asymmetric Reactions
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. organic-chemistry.org After the reaction, the auxiliary is removed and can often be recovered. organic-chemistry.org Derivatives of α-D-xylofuranose have been successfully employed as both chiral auxiliaries and chiral catalysts to induce high levels of enantioselectivity in several important classes of asymmetric reactions.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. acs.org Derivatives of α-D-xylofuranose have proven to be highly effective chiral catalysts for the addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee). nih.govwiley-vch.de
Specifically, a series of 1,2-O-isopropylidene-5-deoxy-5-dialkylamino-α-D-xylofuranose derivatives, which function as γ-aminoalcohols, have been prepared from α-D-xylose. nih.govwiley-vch.de These compounds act as chiral ligands that coordinate to the zinc reagent, creating a chiral environment that directs the ethyl group to one face of the aldehyde. wiley-vch.de The effectiveness of the catalyst is influenced by the nature of the dialkylamino group at the C-5 position. Studies have shown that these catalysts can achieve excellent yields and high enantioselectivities for the ethylation of various aromatic and aliphatic aldehydes. wiley-vch.de
| Catalyst (Derivative of 1,2-O-Isopropylidene-α-D-xylofuranose) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Product | Reference |
|---|---|---|---|---|
| 5-deoxy-5-(N,N-dimethylamino) | 96 | 95 | (R) | wiley-vch.de |
| 5-deoxy-5-(N,N-diethylamino) | 98 | 93 | (R) | wiley-vch.de |
| 5-deoxy-5-(pyrrolidino) | 98 | 96 | (R) | wiley-vch.de |
| 5-deoxy-5-(piperidino) | 98 | 98 | (R) | wiley-vch.de |
The Simmons-Smith reaction is a well-established method for synthesizing cyclopropanes from alkenes using an organozinc carbenoid. To render this reaction asymmetric, chiral auxiliaries are employed to direct the cyclopropanation to one face of the double bond. α-D-Xylofuranose has been utilized as a chiral auxiliary in such reactions.
In this approach, the alkene substrate is covalently attached to the xylofuranose auxiliary. The hydroxyl groups on the sugar can direct the zinc reagent to the proximate face of the alkene, leading to a diastereoselective cyclopropanation. For example, cyclopropylmethylidene acetals have been synthesized stereoselectively from derivatives of 1,2-O-isopropylidene-α-D-xylofuranose. The inherent chirality of the sugar template effectively controls the formation of the new stereocenters in the cyclopropane (B1198618) ring.
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings, capable of creating up to four new chiral centers in a single step. The use of chiral auxiliaries attached to the dienophile is a common strategy to achieve enantioselectivity. acs.org While many chiral auxiliaries are derived from natural sources, the use of carbohydrates in this context has proven effective for controlling facial selectivity. nih.gov
Research into sugar-derived dienophiles has shown that the carbohydrate backbone can effectively shield one face of the double bond, leading to highly diastereoselective cycloadditions. For example, chiral nitroalkenes derived from D-mannose and D-galactose undergo asymmetric Diels-Alder reactions with furan (B31954) under high pressure. nih.gov Furthermore, dienophiles derived from a D-xylo analogue have been used in tin(IV) chloride-promoted glycosylation to produce optically active dihydropyranones, which are reactive dienophiles in thermal and Lewis acid-promoted Diels-Alder reactions. researchgate.net These examples demonstrate the principle that the rigid, well-defined stereochemical framework of sugars, including those related to the xylofuranose structure, can serve as an excellent platform for inducing asymmetry in Diels-Alder reactions. researchgate.net
Role in Polymer Chemistry and Bioplastics
The increasing environmental concerns associated with petroleum-based plastics have spurred significant research into sustainable alternatives. rsc.orgrsc.org Bioplastics, derived from renewable resources, have emerged as a promising solution due to their potential for biodegradability and reduced carbon footprint. rsc.orgrsc.org Among the various natural building blocks, D-xylose, a pentose (B10789219) sugar, is gaining attention as a valuable feedstock for the development of novel bioplastics. rsc.orgiciq.org Its abundance, particularly as a major component of hemicellulose, makes it an attractive and low-cost precursor for polymer synthesis. rsc.orgiciq.org
The unique, rigid ring structure of xylose and its high degree of functionality (abundant hydroxyl groups) offer distinct advantages in polymer design. rsc.orgrsc.org Incorporating this sugar core into polymer backbones can impart desirable properties, such as increased rigidity and a higher glass transition temperature (Tg), allowing for the regulation of the material's thermodynamic characteristics. rsc.org Researchers are exploring methods to create high-performance bioplastics that preserve the inherent sugar ring structure, thereby maximizing biodegradability and biocompatibility. rsc.orgrsc.org The use of this compound and its derivatives in polymer chemistry represents a significant step towards creating a more sustainable and circular economy for plastic materials. iciq.org
Xylose-Core Polymers and Their Fabrication
The fabrication of polymers from this compound involves its conversion into various monomers that can then be polymerized using a range of advanced techniques. rsc.orgiciq.org A common strategy involves using a protected form of the sugar, such as 1,2-O-isopropylidene-α-D-xylofuranose (IPXF), to ensure specific reaction pathways and to incorporate the unmodified sugar core into the main polymer chain. rsc.orgbath.ac.uk These xylose-derived monomers can be combined with other renewable feedstocks, like fatty acids from plant oils, to produce polymers with a high percentage of renewable content. iciq.orgbath.ac.uk
Several key polymerization methods have been successfully employed to create a diverse array of xylose-core polymers, including polyesters, polyethers, polycarbonates, and non-isocyanate polyurethanes. rsc.orgbath.ac.uk
Acyclic Diene Metathesis (ADMET) Polymerization : This technique is used to synthesize unsaturated polyesters and polyethers. rsc.org For instance, α,ω-unsaturated glycolipids derived from IPXF and 10-undecenoic acid (from castor oil) have been polymerized using a Grubbs second-generation catalyst to yield high molecular weight polyesters. rsc.org The remaining double bonds in the polymer backbone from ADMET serve as sites for further chemical modifications. rsc.org
Ring-Opening Polymerization (ROP) : This method is used for polymerizing cyclic monomers. For example, a monomer called 1,2-o-isopropylidene-[d]-xylofuranose-3,5-cyclic carbonate (IPXTC) has been copolymerized with [l]-lactide using catalysts like Sn(Oct)2 to form high molecular weight copolymers. acs.org
Polycondensation : This is another route to creating xylose-based polyesters and other polymers. rsc.org
Thiol-ene Polymerization : This "click chemistry" approach involves the reaction of α,ω-unsaturated diene monomers (derived from xylose) with dithiols. acs.org This method has been used to prepare amorphous polyesters and polyethers with low glass transition temperatures. acs.org
Ring-Opening Copolymerization (ROCOP) : This technique has been utilized to copolymerize xylose-derived monomers with waste resources like carbon dioxide (CO2), leading to the creation of renewable polycarbonates. rsc.orgiciq.org
Table 1: Fabrication Methods for Xylose-Core Polymers
| Polymerization Method | Monomers Used | Resulting Polymer Type | Key Features |
| Acyclic Diene Metathesis (ADMET) | α,ω-unsaturated glycolipids from IPXF and 10-undecenoic acid | Unsaturated Polyesters, Polyethers | High molecular weight; backbone contains C=C bonds for further modification. rsc.org |
| Ring-Opening Polymerization (ROP) | 1,2-o-isopropylidene-[d]-xylofuranose-3,5-cyclic carbonate (IPXTC) | Copolymers (e.g., with Polylactic acid) | Produces high molecular weight copolymers; properties can be tuned by monomer ratio. acs.org |
| Thiol-ene Polymerization | Xylose-based α,ω-unsaturated dienes and dithiols | Alternating Copolymers (Polyesters, Polyethers) | Forms amorphous polymers with low Tg; proceeds under mild conditions. acs.org |
| Ring-Opening Copolymerization (ROCOP) | Xylose-derived monomers and Carbon Dioxide (CO2) | Polycarbonates | Achieves carbon fixation by incorporating CO2 into the polymer structure. rsc.org |
| Selective Ring-Opening Polymerization | 1,5-anhydro-2,3-di-O-(tert-butyldimethylsilyl)-beta-D-xylofuranose | Stereoregular (1→5)-alpha-D-xylofuranan | Creates polymers with a specific, regular stereochemistry. nih.gov |
Structural Metamorphoses During Polymerization
The transformation of this compound from a simple sugar into a complex polymer involves several distinct structural metamorphoses, both in the monomer preparation stage and during or after the polymerization process. These changes are crucial for achieving the desired material properties.
Initially, D-xylose is often converted into a derivative like 1,2-O-isopropylidene-alpha-D-xylofuranose (IPXF). nih.gov This involves a significant structural change where the hydroxyl groups at the C1 and C2 positions are protected by an isopropylidene group, forming a five-membered ring fused to the furanose ring. This protection strategy directs subsequent chemical reactions to the remaining hydroxyl groups at C3 and C5, allowing for the controlled synthesis of specific monomers. nih.gov
Further structural changes can occur during the polymerization itself. For example, in the synthesis of poly(1,2-O-isopropylidene-α-D-xylofuranose carbonate-co-thioether), an intermediate copolymer, poly[(monothiocarbonate)-co-(carbonate-co-thioether)], is formed first. rsc.org At elevated temperatures (≥120 °C), this intermediate undergoes a selective rearrangement to yield the final, more stable polymer structure. rsc.org
Post-polymerization modifications represent another key area of structural metamorphosis.
Deprotection : In copolymers of polylactic acid and IPXTC, the pendant isopropylidene (ketal) protecting group can be removed after polymerization. acs.org This is typically done using an acid treatment (e.g., trifluoroacetic acid in water) and converts the protected sugar unit into a vicinal diol (two adjacent hydroxyl groups). acs.org This transformation is significant as it introduces hydroxyl functionality into the final polymer, which can be used for further modifications, without causing a substantial decrease in the polymer's molecular weight. acs.org
Functionalization : The carbon-carbon double bonds present in the backbones of polymers made via ADMET can be chemically altered. bath.ac.uk Post-polymerization hydrogenation can reduce these double bonds, while thiol-ene functionalization can be used to attach different chemical groups, thereby changing the material's properties. bath.ac.uk For instance, ketal deprotection on certain ADMET polymers was shown to convert the initially amorphous materials into semicrystalline ones. bath.ac.uk
Table 2: Examples of Structural Metamorphoses
| Stage | Initial Structure | Transformation Process | Final Structure | Purpose/Outcome |
| Monomer Synthesis | D-Xylose | Reaction with acetone | 1,2-O-isopropylidene-alpha-D-xylofuranose (IPXF) | Protects hydroxyl groups to direct further reactions for monomer creation. nih.gov |
| During Polymerization | Intermediate poly[(monothiocarbonate)-co-(carbonate-co-thioether)] | Heating (≥120 °C) | Poly(1,2-O-isopropylidene-α-D-xylofuranose carbonate-co-thioether) | Selective rearrangement to form a more stable polymer structure. rsc.org |
| Post-Polymerization | Polymer with pendant IPXF units | Acid-catalyzed hydrolysis | Polymer with pendant xylofuranose units (vicinal diols) | Introduces hydroxyl functionality for further modification; increases hydrophilicity. acs.org |
| Post-Polymerization | Unsaturated polymer backbone (from ADMET) | Ketal deprotection | Semicrystalline polymer | Changes material properties from amorphous to semicrystalline. bath.ac.uk |
Biological and Biomedical Research on Alpha D Xylofuranose Derivatives
Glycoconjugate Synthesis and Biological Role
Alpha-D-xylofuranose and its derivatives are integral components of various biologically important glycoconjugates. Their synthesis and incorporation into these larger molecules are critical for the structure and function of these complex carbohydrates.
A notable example of this compound incorporation into a complex polysaccharide is found in the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. The lipoglycan Lipoarabinomannan (LAM) is a key virulence factor of this bacterium and contains a unique 5-deoxy-5-methylthio-alpha-D-xylofuranose (MTX) residue. Through chemical synthesis and NMR spectroscopy, it has been determined that the MTX residue is of the D-configuration and is linked α-(1→4) to a mannopyranose residue within the mannan portion of the LAM glycan nih.govnih.gov. LAM from M. tuberculosis and M. kansasii also contains the oxidized counterpart, 5-deoxy-5-methylsulfoxy-xylofuranose (MSX) nih.govnih.gov. The presence of these unusual xylofuranose (B8766934) derivatives at the termini of the mannan chains is a hallmark of LAM from pathogenic mycobacteria and is believed to play a role in the interaction between the bacterium and the host immune system.
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are involved in a multitude of biological processes. The biosynthesis of GAG chains can be initiated by synthetic xylosides that act as primers. These primers, typically derivatives of β-D-xylopyranose, mimic the natural linkage region of proteoglycans and serve as acceptors for the addition of subsequent sugar residues. The efficiency and type of GAG chain synthesized are heavily influenced by the nature of the aglycone (the non-sugar portion) of the xyloside primer. By modifying the aglycone, researchers can influence the amount and type of GAGs produced, providing valuable tools for studying GAG biosynthesis and function. While much of the research has focused on β-D-xylopyranoside primers, the principles of GAG priming can be extended to derivatives of this compound, offering potential for the development of novel primers with unique biological activities.
The unique this compound derivatives found in mycobacterial LAM have been investigated for their role in modulating the host immune response. To probe the biological activity of the MTX motif, synthetic disaccharides containing this residue have been prepared and tested in cytokine induction assays nih.gov. These synthetic glycoconjugates did not induce the production of pro-inflammatory cytokines such as TNF-α or IL-12p70 nih.gov. However, they did exhibit modest inhibitory properties on the induction of these same cytokines when stimulated by other means nih.gov. This suggests that the MTX motif on LAM may contribute to the dampening of the host immune response, potentially aiding in the survival of the mycobacteria within the host.
Derivatives with Bioactive Properties
In addition to their roles within larger glycoconjugates, derivatives of this compound have been synthesized and evaluated as standalone bioactive molecules, demonstrating potential as both anticancer and antiviral agents.
Nucleoside analogs are a cornerstone of cancer chemotherapy, and derivatives of this compound have been explored for their potential in this area. One such derivative, (R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose, is classified as a purine nucleoside analog and has demonstrated broad antitumor activity. The proposed mechanisms of action for such purine nucleoside analogs include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Further studies have systematically synthesized and evaluated a range of alpha- and beta-D-xylofuranosyl nucleosides. Among these, 9-(beta-D-xylofuranosyl)adenine, 9-(beta-D-xylofuranosyl)guanine, and 1-(beta-D-xylofuranosyl)cytosine have shown notable biological activity nih.gov. The cytotoxicity of various xylofuranosyl nucleoside derivatives has been tested against several human cancer cell lines, with some compounds exhibiting significant inhibitory effects.
| Compound | Cancer Cell Line | Activity (IC50 in µM) |
|---|---|---|
| 5'-azido-6-chloropurine-9-yl xylofuranoside | HCT-15 (colorectal adenocarcinoma) | 10.38 |
| 5'-guanidino-6-chloropurine-9-yl xylofuranoside | MCF-7 (breast adenocarcinoma) | 31.06 |
| 5'-guanidino-6-chloropurine-9-yl xylofuranoside | DU-145 (prostate adenocarcinoma) | 6.34 |
| 5'-guanidino-uracil-1-yl xylofuranoside | HCT-15 (colorectal adenocarcinoma) | 76.02 |
The structural diversity of nucleoside analogs also makes them promising candidates for antiviral drug development. Research into this compound derivatives has revealed their potential as antiviral agents. For instance, 1,2-O-isopropylidene-α-D-xylofuranose has been utilized as a starting material in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of the FDA-approved HIV-1 protease inhibitor darunavir and other potent HIV-1 protease inhibitors.
Furthermore, studies on the stereoisomers of xylofuranose, the lyxofuranosyl nucleosides, have provided valuable insights. Several 2-substituted alpha-D- and alpha-L-lyxofuranosyl derivatives have been synthesized and evaluated for their activity against herpesviruses nih.gov. While many of these compounds were inactive against Herpes Simplex Virus 1 (HSV-1), certain 2-halogenated derivatives in both the alpha-lyxose and 5-deoxy-alpha-lyxose series demonstrated significant activity against the Towne strain of Human Cytomegalovirus (HCMV) nih.gov. The 5-deoxy-alpha-L-lyxofuranosyl analogs were found to be the most potent nih.gov.
| Compound Class | Virus | Activity (IC50 in µM) |
|---|---|---|
| 2-halogenated 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles | Human Cytomegalovirus (HCMV) - Towne Strain | 0.2 - 0.4 |
| 2-isopropylamino or 2-cyclopropylamino 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles | Human Cytomegalovirus (HCMV) - Towne Strain | 60 - 100 |
Antimicrobial and Antifungal Activities
Derivatives of this compound have emerged as a promising area of research for the development of new antimicrobial and antifungal agents. A variety of synthetic modifications to the this compound scaffold have yielded compounds with significant bioactivity against a range of pathogens.
One notable class of these derivatives includes chiral aryl boronate esters synthesized from 1,2-O-isopropylidene-α-D-xylofuranose. These compounds have demonstrated potent antibacterial and antifungal properties. For instance, certain aryl boronate esters have shown considerable inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, some of these derivatives exhibit excellent inhibitory effects against E. coli.
Another area of investigation involves the synthesis of monosaccharide esters. Two novel series, 3-(2-furyl)acrylate monosaccharide esters and menthyloxycarbonyl monosaccharide esters, have been developed and evaluated for their antimicrobial properties. The menthyloxycarbonyl monosaccharide ester derivatives, in particular, displayed significant activity against three tested Gram-positive bacterial strains. In contrast, the 3-(2-furyl)acrylate counterparts showed weaker to no activity against the same strains. Interestingly, both series of compounds were found to be inactive against the tested gram-negative bacteria. Within the menthyloxycarbonyl series, compound IIe was identified as being especially potent. In terms of antifungal activity, specific compounds from both series demonstrated potent effects against the tested microorganisms, with some showing activity comparable to the standard fungicide, clotrimazole wikipedia.org.
Furthermore, the synthesis of ellipticine derivatives incorporating D- and L-xylopyranose and xylofuranose has been explored to enhance their solubility and biological activity acs.org. Among the tested compounds, a β-D-xylofuranose derivative was identified as being particularly promising for further investigation acs.org.
Table 1: Antimicrobial and Antifungal Activity of Selected this compound Derivatives
| Derivative Class | Target Organisms | Notable Findings |
|---|---|---|
| Chiral Aryl Boronate Esters | Gram-positive and Gram-negative bacteria, Fungi | Potent antibacterial and antifungal properties. Some derivatives show excellent inhibitory activity against E. coli. |
| 3-(2-furyl)acrylate Monosaccharide Esters | Gram-positive bacteria, Fungi | Weak or no activity against tested Gram-positive bacteria. Some derivatives show potent antifungal activity. |
| Menthyloxycarbonyl Monosaccharide Esters | Gram-positive bacteria, Fungi | Significant activity against tested Gram-positive bacteria, with compound IIe being particularly potent. Some derivatives show potent antifungal activity. |
| Ellipticine-Xylofuranose Derivatives | Not specified | A β-D-xylofuranose derivative showed promising results for further research. |
Antithrombotic Activity
Research into the antithrombotic potential of this compound derivatives has revealed some promising avenues. One area of focus has been the synthesis of compounds derived from D-xylose that exhibit fibrinolytic properties.
A notable synthetic pathway begins with D-xylose, which is converted to 1,2-O-isopropylidene-alpha-D-xylofuranose. This intermediate serves as a crucial building block for more complex molecules. Through a series of chemical transformations, including benzoylation, methanolysis, acetylation, and acetolysis, it is possible to synthesize 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose nih.gov. This thiosugar derivative is a key precursor for a range of 4-substituted-phenyl 1,5-dithio-D-xylopyranosides.
These resulting dithio-D-xylopyranosides have been investigated for their antithrombotic activity nih.gov. The research in this area highlights the utility of this compound as a starting material for the synthesis of compounds with potential therapeutic applications in the management of thrombotic disorders.
Table 2: Synthesis of Antithrombotic Agents from this compound Precursor
| Starting Material | Key Intermediate | Final Products | Biological Activity |
|---|---|---|---|
| D-Xylose | 1,2-O-isopropylidene-alpha-D-xylofuranose | 4-substituted-phenyl 1,5-dithio-D-xylopyranosides | Antithrombotic |
Enzyme Inhibitors
This compound derivatives have been utilized as building blocks in the synthesis of potent enzyme inhibitors, particularly in the context of antiviral and antibacterial research. The chiral nature of these sugar derivatives makes them valuable starting materials for creating complex molecules with specific stereochemistry, which is often crucial for effective enzyme inhibition.
A significant application of this compound derivatives is in the development of HIV protease inhibitors. The compound 1,2-O-isopropylidene-α-D-xylofuranose is a commercially available starting material that has been used in the synthesis of bis-tetrahydrofuran (bis-THF) ligands mdpi.com. These ligands are core components of several HIV protease inhibitors. The synthesis involves converting the xylofuranose derivative into an α,β-unsaturated ester, followed by a series of reactions to form the final bis-THF structure mdpi.com. HIV protease is a critical enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.
In the realm of antibacterial research, derivatives of D- and L-xylose have been used in the synthesis of LpxC inhibitors. These inhibitors are a promising new class of antibiotics that specifically target Gram-negative bacteria nih.gov. The research involved the synthesis of C-furanosidic LpxC inhibitors, which are hydroxamic acids derived from xylose. These compounds were tested for their antibacterial activity and their ability to inhibit the LpxC enzyme nih.gov.
Furthermore, alpha-glucosidase inhibitors are an important class of therapeutic agents for managing diabetes by controlling carbohydrate metabolism nih.govresearchgate.net. While direct inhibition by simple this compound is not a primary focus, the broader field of glycosidase inhibitors often involves carbohydrate-mimicking structures. The design and synthesis of such inhibitors are an active area of research, with a focus on creating molecules that can effectively block the active sites of enzymes like alpha-glucosidase nih.gov.
Table 3: this compound Derivatives in Enzyme Inhibition
| Derivative/Precursor | Target Enzyme | Therapeutic Area |
|---|---|---|
| 1,2-O-isopropylidene-α-D-xylofuranose | HIV Protease | Antiviral (HIV) |
| C-furanosidic hydroxamic acids | LpxC | Antibacterial (Gram-negative) |
Metabolic Pathways Involving D-Xylose and Related Furanoses
D-Xylose Catabolism Pathways
The catabolism of D-xylose, a five-carbon sugar, is a critical metabolic process in many microorganisms and is characterized by several distinct pathways. While D-xylose exists in equilibrium between its pyranose and furanose forms, the initial steps of these pathways typically involve the open-chain or pyranose form. However, the furanose form is an important intermediate in certain biological contexts.
There are four primary pathways for D-xylose catabolism:
Oxido-reductase Pathway: Found predominantly in eukaryotic microorganisms, this pathway, also known as the "Xylose Reductase-Xylitol Dehydrogenase" (XR-XDH) pathway, involves two main enzymatic steps. First, xylose reductase (XR) reduces D-xylose to xylitol. Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose. The D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate pathway wikipedia.org.
Isomerase Pathway: This pathway is common in prokaryotes. The enzyme xylose isomerase directly converts D-xylose into D-xylulose. This is then phosphorylated to D-xylulose-5-phosphate, which also enters the pentose phosphate pathway wikipedia.orgnih.gov.
Weimberg Pathway: This is an oxidative pathway where D-xylose is first oxidized to D-xylono-lactone and then hydrolyzed to D-xylonic acid. A series of enzymatic reactions follows, ultimately leading to the formation of 2-ketoglutarate, an intermediate in the citric acid cycle wikipedia.org.
Dahms Pathway: Another oxidative pathway that begins similarly to the Weimberg pathway with the formation of D-xylonic acid. Subsequent enzymatic steps lead to the production of pyruvate and glycolaldehyde.
In some bacteria, such as Lactococcus lactis, D-xylose can be catabolized by two different pathways depending on the concentration of xylose. At low concentrations, the phosphoketolase pathway is favored, while at high concentrations, a pentose phosphate/glycolytic pathway is utilized nih.gov.
Biosynthesis of Related Natural Products
The furanose form of sugars, including xylofuranose, serves as a versatile chiral building block in the synthesis of various natural products and their analogues. The stereochemically rich structure of this compound makes it an attractive starting material for the enantiospecific synthesis of complex molecules.
One notable example is the use of an L-xylofuranose derivative in the synthesis of nitrogenous D-glucose, D-mannose, and N-acetyl-D-glucosamine analogs nih.gov. These sugar analogs are important for studying the structure-activity relationships of biologically active compounds. Furthermore, the same L-xylofuranose derivative was utilized in the synthesis of triazole analogs of sugars nih.gov.
In a more direct application to natural product synthesis, an L-xylofuranose derivative was a key intermediate in the total synthesis of nagstatin nih.gov. Nagstatin is a natural product that acts as a potent inhibitor of N-acetyl-β-D-glucosaminidase. The synthesis of nagstatin and its analogs from a xylofuranose precursor allows for detailed studies of their glycosidase inhibiting activities nih.gov.
The stereocontrolled synthesis of α-xylofuranosides is also an area of active research. The development of conformationally restricted donors derived from D-xylose has enabled the synthesis of specific glycosidic linkages, such as the α-D-xylofuranosyl-(1→4)-α-D-mannopyranose linkage, which is a core structure in certain mycobacterial lipoarabinomannans acs.org.
General Relevance in Carbohydrate Metabolism
Carbohydrate metabolism encompasses a wide array of biochemical processes responsible for the formation, breakdown, and interconversion of carbohydrates in living organisms. These pathways are central to energy production and storage, as well as the synthesis of essential biomolecules. While glucose is the most central carbohydrate in metabolism, other sugars, including the pentose D-xylose, play significant roles.
The catabolism of D-xylose, as detailed in the D-Xylose Catabolism Pathways section, ultimately funnels its carbon skeleton into central metabolic pathways such as the pentose phosphate pathway and the citric acid cycle wikipedia.org. The pentose phosphate pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide biosynthesis.
Furthermore, D-xylose and its metabolism can influence the metabolism of other carbohydrates. For example, xylose has been reported to inhibit sucrase activity, which can lead to decreased post-prandial blood glucose and insulin levels. This interaction highlights the integrated nature of carbohydrate metabolism, where the presence of one sugar can modulate the processing of another.
The furanose form of sugars, while often less abundant in solution than the pyranose form, is a key structural component of nucleic acids (ribose and deoxyribose are furanoses) and can be found in various natural products. The enzymatic machinery of cells is capable of recognizing and processing these different ring forms, underscoring the importance of considering the full spectrum of carbohydrate structures in metabolic studies.
Pharmaceutical Design and Development
The unique stereochemistry of α-D-xylofuranose and its derivatives has positioned them as valuable chiral building blocks in the design and development of novel therapeutic agents. Their application spans the creation of synthetic analogues of nucleic acids to their use as templates in the enantioselective synthesis of complex chiral medicines.
Analogues and Mimetics of RNA and Nucleosides
The structural similarity of xylofuranose to ribose, the sugar component of RNA, has inspired the synthesis of xylo-nucleoside analogues and xylonucleic acids (XyloNA). These molecules are explored for their potential to mimic or interfere with the function of natural nucleic acids, with applications in antiviral and anticancer research.
A prime example of an RNA mimetic is XyloNA, which incorporates xylofuranose into its backbone. nih.gov Xylose is a 3'-epimer of ribose, meaning the hydroxyl group at the 3' position is oriented differently. nih.gov This subtle change results in a nucleic acid analogue with a diastereoisomeric backbone compared to natural RNA. nih.gov
Structural studies, including Nuclear Magnetic Resonance (NMR), have revealed that XyloNA adopts a distinct conformation. Unlike the classic A-form or B-form helices of natural nucleic acids, XyloNA forms a slightly right-handed, extended, ladder-like structure. nih.gov This altered geometry affects its pairing properties, making it an orthogonal system that preferentially binds to itself rather than to DNA or RNA. nih.gov Despite the lack of a compact helical structure, XyloNA duplexes have been found to be thermodynamically more stable than their natural DNA or RNA counterparts. nih.gov
| Parameter | A-RNA | B-DNA | XyloNA |
| Helical Twist (°) | 32.7 | 36.0 | 10.7 |
| Base-Pair Rise (Å) | 2.8 | 3.4 | 5.1 |
| Description | Standard helical parameters for A-form RNA, B-form DNA, and the experimentally determined parameters for a XyloNA duplex. The data highlights the unique, extended ladder-like structure of XyloNA compared to the more compact helical structures of natural nucleic acids. |
Data sourced from PDB ID 2N4J. nih.gov
In the realm of nucleoside analogues, derivatives of xylofuranose epimers, such as lyxofuranose, have been synthesized and evaluated for their biological activity. For instance, a series of 2-substituted alpha-L-lyxofuranosyl and 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles have shown notable antiviral activity against Human Cytomegalovirus (HCMV). nih.gov The 5-deoxy-alpha-L-lyxofuranosyl analogues, in particular, were found to be the most potent in this series. nih.gov
| Compound | Virus | Assay | IC₅₀ (µM) |
| 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles | HCMV (Towne strain) | Plaque Assay | 0.2 - 0.4 |
| 2-isopropylamino/cyclopropylamino 5-deoxy-α-L-lyxofuranosyl benzimidazoles | HCMV (Towne strain) | Plaque Assay | 60 - 100 |
| Description | Antiviral activity of selected α-L-lyxofuranosyl benzimidazole (B57391) derivatives against the Towne strain of Human Cytomegalovirus (HCMV). The IC₅₀ represents the concentration of the compound required to inhibit viral replication by 50%. |
Data reflects the activity of the most potent compounds in the series. nih.gov
Chiral Medicines
α-D-Xylofuranose is a readily available and enantiopure carbohydrate, making it a valuable component of the "chiral pool." The chiral pool consists of inexpensive and abundant natural compounds that are used as starting materials for the synthesis of complex chiral molecules, including pharmaceuticals. nih.gov The inherent chirality of α-D-xylofuranose allows it to serve as a scaffold or template, guiding the stereochemistry of subsequent reactions to produce a specific enantiomer of the target drug molecule.
An important application of α-D-xylofuranose derivatives in chiral synthesis is demonstrated in the preparation of intermediates for HIV protease inhibitors. Specifically, the commercially available derivative 1,2-O-isopropylidene-α-D-xylofuranose has been utilized as the chiral starting material for the synthesis of a key bis-tetrahydrofuran (bis-THF) alcohol. mdpi.com This bis-THF moiety is a crucial component of several potent HIV protease inhibitors.
| Starting Material | Key Transformation | Intermediate | Application |
| 1,2-O-isopropylidene-α-D-xylofuranose | Sequential protection, oxidation, olefination, and stereoselective hydrogenation. | γ-lactone derivative | Precursor to bis-THF alcohol, a key component of certain HIV protease inhibitors. |
| Description | This table outlines the use of a protected form of α-D-xylofuranose as a chiral precursor in the synthesis of a vital intermediate for a class of antiviral drugs. |
Based on the synthetic approach described by Ghosh et al. mdpi.com
The use of carbohydrates like D-xylose from the chiral pool is a well-established strategy in the pharmaceutical industry for the enantioselective synthesis of a wide range of chiral drugs, including but not limited to certain beta-blockers and natural products. mdpi.comnih.gov This methodology underscores the importance of naturally derived chiral molecules in the development of modern therapeutics.
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Synthetic Strategies
The synthesis of 1,2-cis-furanosidic linkages, such as those required for alpha-d-xylofuranosides, remains a formidable challenge in carbohydrate chemistry. acs.org The development of novel stereoselective strategies is crucial for accessing complex, biologically relevant molecules. A promising approach involves the use of thioglycoside donors that incorporate a conformationally restricting xylylene protecting group. acs.org This method has been shown to produce alpha-xylofuranosides in good to excellent yields and high stereoselectivity. acs.org
Optimization of glycosylation conditions has identified that reacting a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor with a glycosyl acceptor in the presence of N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (B1224126) (AgOTf) in diethyl ether provides high yields and excellent α-selectivity. nih.gov This strategy has been successfully applied to the synthesis of a hexasaccharide fragment of mycobacterial lipoarabinomannan (LAM), which contains an α-d-xylofuranosyl-(1→4)-α-d-mannopyranose motif. acs.org The conformational rigidity imposed by the xylylene group is believed to favor the formation of the desired alpha-glycoside. acs.orgnih.gov
Other emerging methodologies focus on pre-activation-based glycosylations, where the glycosyl donor is activated before the acceptor is introduced. bu.edu.eg This temporal separation of activation and glycosylation can offer unique stereochemical control. bu.edu.eg The choice of protecting groups on the glycosyl donor, solvents, and additives are all critical factors that influence the stereochemical outcome. bu.edu.egfrontiersin.org For instance, the use of a 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor has proven effective for the stereoselective synthesis of α-d-fructofuranosides, a strategy that could potentially be adapted for xylofuranose (B8766934) chemistry. rsc.org
| Donor | Acceptor | Promoter System | Solvent | Selectivity | Reference |
|---|---|---|---|---|---|
| 2,3-O-xylylene-protected thioglycoside | Various glycosyl acceptors | NIS / AgOTf | Diethyl ether | High α-selectivity | nih.gov |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside | Mannopyranosides | NIS / AgOTf | Diethyl ether | α:β > 17.7:1 | acs.org |
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Advanced computational methods are becoming indispensable for understanding the intricate details of alpha-d-xylofuranose chemistry and biology. nih.gov Quantum mechanics (QM) and molecular dynamics (MD) simulations provide powerful tools to investigate molecular structures, conformational preferences, and reaction mechanisms at an atomic level. nih.govnih.gov
Density Functional Theory (DFT) has been employed to model the conformations of xylobiose, the disaccharide unit of xylan (B1165943), providing insights into the glycosidic linkage torsion angles that define the shapes of xylan polymers. researchgate.netresearchgate.net Such studies are crucial for understanding the reactivity and physical properties of xylofuranose-containing polysaccharides. researchgate.net QM modeling is also used to simulate the pyrolysis of β-d-xylopyranose, a structural motif of hemicellulose, to understand its thermal degradation pathways, which includes the formation of xylofuranose as an intermediate. nih.govacs.orgscispace.comchemrxiv.org These computational investigations can reveal transition states, intermediates, and the energetics of complex reaction networks. nih.govscispace.com
In the realm of drug design, MD simulations are used to explore the dynamic interactions between xylofuranose-based ligands and their protein targets. mdpi.commdpi.com For example, docking studies have been used to visualize how xylofuranose derivatives position themselves within the active site of enzymes like acetylcholinesterase. mdpi.com These simulations help in understanding the molecular basis of inhibition and guide the design of more potent and selective therapeutic agents. nih.gov The combination of QM and MD can provide a comprehensive picture, from the electronic structure of the molecule to its dynamic behavior in a biological environment, accelerating the discovery of new drugs based on the this compound scaffold. springernature.com
| Computational Method | Application Area | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Determines low-energy conformations and glycosidic linkage angles of xylo-oligosaccharides. | researchgate.net |
| Quantum Mechanics (QM) | Reaction Mechanism | Investigates pyrolysis pathways of xylose, identifying intermediates like xylofuranose. | nih.govacs.org |
| Molecular Dynamics (MD) | Drug Design | Simulates ligand-protein interactions to understand binding modes and guide inhibitor design. | nih.govmdpi.com |
| Docking Studies | Enzyme Inhibition | Visualizes the binding of xylofuranose derivatives in the active site of enzymes. | mdpi.com |
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of this compound are emerging as promising scaffolds for the development of new therapeutic agents. chemrxiv.org Research is actively exploring their potential against a range of biological targets. chemrxiv.org A significant area of interest is in the treatment of neurodegenerative diseases like Alzheimer's. chemrxiv.org Several novel guanidino xylofuranose derivatives have been synthesized and evaluated as inhibitors of cholinesterases. chemrxiv.orgchemrxiv.org Specifically, a 3-O-dodecyl (N-Boc)guanidino xylofuranose was identified as a selective and non-competitive inhibitor of acetylcholinesterase (AChE) with a Kᵢ value of 7.49 µM. chemrxiv.orgresearchgate.net Another guanidinomethyltriazole derivative also showed moderate inhibition of AChE. chemrxiv.orgchemrxiv.org
Beyond neurodegenerative diseases, xylofuranose derivatives are being investigated for their anticancer properties. chemrxiv.org The 3-O-dodecyl (N-Boc)guanidino xylofuranose that inhibits AChE also displayed moderate antiproliferative effects against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells. chemrxiv.orgresearchgate.net Nucleoside analogues incorporating a 3'-O-substituted xylofuranosyl unit have also shown significant antiproliferative effects in cancer cell lines. chemrxiv.orgnih.gov For instance, 5'-guanidino 6-chloropurine (B14466) nucleosides based on a 3-O-benzyl xylofuranosyl moiety have demonstrated selective cytotoxicity against prostate cancer cells. nih.gov
The this compound motif is also found in the cell wall of mycobacteria, including M. tuberculosis. acs.orgnih.gov This makes the synthesis of glycoconjugates containing this sugar, such as fragments of lipoarabinomannan (LAM), a key strategy for developing tools to study the biological role of these unusual monosaccharides and potentially for creating new anti-mycobacterial agents or vaccines. acs.orgnih.gov
| Derivative | Biological Target | Activity | Reference |
|---|---|---|---|
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | Selective inhibitor (Kᵢ = 7.49 µM) | chemrxiv.orgresearchgate.net |
| Guanidinomethyltriazole derivative | Acetylcholinesterase (AChE) | Moderate inhibitor (Kᵢ = 22.87 µM) | chemrxiv.org |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Cancer Cells (K562, MCF-7) | Moderate antiproliferative effects | chemrxiv.orgresearchgate.net |
| 5'-Guanidino 6-chloropurine nucleoside (N9-linked) | Prostate Cancer Cells (DU-145) | Selective cytotoxicity (IC₅₀ = 27.63 μM) | nih.gov |
Integration into Sustainable Materials Science
As the world seeks sustainable alternatives to petroleum-based products, biomass-derived compounds like this compound are gaining significant attention. rsc.org D-xylose, the parent sugar of xylofuranose, is the second most abundant monosaccharide in nature, primarily derived from the hydrolysis of xylan, a major component of hemicellulose. mdpi.comlu.se This abundance makes it an attractive and renewable building block for bioplastics and other sustainable materials. rsc.orglu.se
One strategy involves using protected d-xylose, such as O-isopropylidene-α-D-xylofuranose, as a rigid core for synthesizing polymers. rsc.org Researchers have employed acyclic diene metathesis (ADMET) polymerization to create unsaturated polyesters and polyethers with high molecular weights from xylose-derived monomers. rsc.org The remaining double bonds in these polymers serve as sites for further chemical modifications, allowing for the tuning of material properties. rsc.org
Furthermore, significant research is focused on the efficient conversion of raw biomass into xylose and its isomers. ncsu.edunih.govresearchgate.netnih.gov This involves optimizing the enzymatic or chemical hydrolysis of xylan from agricultural residues like corn stover and sugarcane bagasse. nih.govnih.gov The resulting xylose can then be converted into valuable platform chemicals, including furfural, which is a precursor to a wide range of furan-based polymers and biofuels. ncsu.edu The integration of this compound and its parent compound into materials science represents a key step towards a circular bio-economy, where renewable resources are transformed into high-performance, environmentally benign materials. frontiersin.orgnih.govnih.gov
Q & A
Q. What spectroscopic techniques are most reliable for characterizing the structure of α-D-Xylofuranose?
To confirm the structure of α-D-Xylofuranose, nuclear magnetic resonance (NMR) spectroscopy (particularly and NMR) is essential for identifying anomeric configurations and ring conformations. Infrared (IR) spectroscopy can validate functional groups like hydroxyl and carbonyl moieties. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline samples, X-ray diffraction offers definitive structural evidence .
Q. How is α-D-Xylofuranose synthesized in laboratory settings?
α-D-Xylofuranose is typically derived from D-xylose via acid- or enzyme-catalyzed mutarotation, which equilibrates pyranose and furanose forms. Protecting group strategies (e.g., acetyl or benzyl groups) are employed to stabilize the furanose form during synthesis. Purification often involves high-performance liquid chromatography (HPLC) or recrystallization, with purity verified by thin-layer chromatography (TLC) .
Q. What role does α-D-Xylofuranose play in glycobiology studies?
α-D-Xylofuranose serves as a critical intermediate in plant cell wall polysaccharides (e.g., xylans) and microbial glycans. Researchers use it to study glycosyltransferase specificity, enzymatic pathways, and carbohydrate-protein interactions. Its metabolic incorporation into glycoconjugates is monitored via isotopic labeling (e.g., -glucose tracing) .
Advanced Research Questions
Q. How can discrepancies in reported NMR chemical shifts for α-D-Xylofuranose derivatives be resolved?
Discrepancies often arise from solvent polarity, temperature, or pH variations. Standardizing experimental conditions (e.g., DO vs. DMSO-d) and referencing internal standards (e.g., TMS) improves reproducibility. Computational modeling (DFT or MD simulations) can predict shifts and validate experimental data .
Q. What experimental strategies mitigate challenges in crystallizing α-D-Xylofuranose for X-ray studies?
Crystallization hurdles include high hydrophilicity and conformational flexibility. Co-crystallization with proteins (e.g., lectins) or metal ions stabilizes the furanose ring. Slow vapor diffusion techniques with mixed solvents (e.g., water:ethanol) and temperature-controlled setups enhance crystal quality .
Q. How does solvent polarity influence the anomeric equilibrium of α-D-Xylofuranose in solution?
Polar solvents (e.g., water) favor the pyranose form due to stronger hydrogen bonding, while aprotic solvents (e.g., DMSO) stabilize the furanose form. Dynamic NMR experiments at varying temperatures quantify equilibrium constants, while - NOESY correlations track conformational changes .
Q. What methodologies address contradictory data on α-D-Xylofuranose’s metabolic flux in microbial systems?
Discrepancies may stem from strain-specific enzyme expression or cultivation conditions. Dual isotopic tracing ( and ) paired with flux balance analysis (FBA) clarifies metabolic pathways. Comparative omics (transcriptomics/proteomics) identifies regulatory differences across organisms .
Q. How can researchers optimize enzymatic assays to study α-D-Xylofuranose-processing enzymes?
Assay design should include kinetic profiling (Km, Vmax) under controlled pH and temperature. Use of synthetic substrates (e.g., p-nitrophenyl derivatives) enables spectrophotometric detection. Inhibitor studies and site-directed mutagenesis elucidate active-site mechanisms. Data validation requires triplicate runs and statistical analysis (e.g., ANOVA) .
Methodological Best Practices
- Data Reproducibility : Document solvent systems, instrument calibration, and environmental controls (humidity/temperature) to ensure replicability .
- Conflict Resolution : Apply triangulation (e.g., NMR, MS, and computational data) to validate findings .
- Ethical Reporting : Cite prior studies transparently and disclose limitations (e.g., sample purity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
